molecular formula C28H32O15 B012575 Zivulgarin CAS No. 108657-24-5

Zivulgarin

Cat. No. B012575
CAS RN: 108657-24-5
M. Wt: 608.5 g/mol
InChI Key: LTSHFAAMUZRJGB-OOAZWYKYSA-N
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Description

Zivulgarin is a natural product that has received attention in recent years due to its potential therapeutic applications. It is a macrocyclic lactone that is derived from Streptomyces sp. and has been shown to possess antimicrobial, antiparasitic, and antitumor properties.

Mechanism of Action

The mechanism of action of Zivulgarin is not fully understood. However, studies have suggested that it exerts its antimicrobial activity by disrupting the bacterial cell membrane and inhibiting protein synthesis. It also appears to inhibit the growth of parasites by disrupting their metabolic pathways. In terms of its antitumor activity, Zivulgarin has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
Biochemical and Physiological Effects
Zivulgarin has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters. It also appears to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

One of the main advantages of Zivulgarin for lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of bacterial resistance and developing new antimicrobial agents. However, one of the limitations of Zivulgarin is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on Zivulgarin. One area of interest is its potential as a treatment for parasitic infections, particularly those caused by Leishmania donovani and Trypanosoma cruzi. Another area of interest is its potential as a treatment for cancer, either as a standalone therapy or in combination with other chemotherapeutic agents. Additionally, there is a need for further research on the mechanism of action of Zivulgarin, particularly with respect to its anti-inflammatory activity and its effects on neurotransmitter regulation.
Conclusion
Zivulgarin is a natural product with potential therapeutic applications in the fields of antimicrobial, antiparasitic, and antitumor research. Its broad-spectrum antimicrobial activity and unique mechanism of action make it a valuable tool for studying bacterial resistance and developing new antimicrobial agents. Further research is needed to fully understand its mechanism of action and explore its potential as a treatment for parasitic infections and cancer.

Synthesis Methods

Zivulgarin is synthesized through a fermentation process involving Streptomyces sp. The microorganism is grown in a nutrient-rich medium, and the Zivulgarin is extracted from the culture broth using various techniques such as solvent extraction, column chromatography, and crystallization. The yield of Zivulgarin varies depending on the strain of Streptomyces sp. used and the fermentation conditions.

Scientific Research Applications

Zivulgarin has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial activity against a broad range of bacteria, including Gram-positive and Gram-negative strains. It also exhibits antiparasitic activity against protozoan parasites such as Leishmania donovani and Trypanosoma cruzi. Additionally, Zivulgarin has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.

properties

CAS RN

108657-24-5

Molecular Formula

C28H32O15

Molecular Weight

608.5 g/mol

IUPAC Name

6-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C28H32O15/c1-39-14-7-15-18(12(32)6-13(40-15)10-2-4-11(31)5-3-10)21(34)19(14)27-24(37)23(36)26(17(9-30)41-27)43-28-25(38)22(35)20(33)16(8-29)42-28/h2-7,16-17,20,22-31,33-38H,8-9H2,1H3/t16-,17-,20-,22+,23-,24-,25-,26-,27+,28+/m1/s1

InChI Key

LTSHFAAMUZRJGB-OOAZWYKYSA-N

Isomeric SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)C4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O

Other CAS RN

108657-24-5

synonyms

zivulgarin

Origin of Product

United States

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